molecular formula C17H20N4O B2418380 N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide CAS No. 1355708-55-2

N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide

Cat. No.: B2418380
CAS No.: 1355708-55-2
M. Wt: 296.374
InChI Key: YFROBOOTEBBDDX-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a cyanocyclohexyl group and a methylimidazo[1,2-a]pyridinyl moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . The formation of N-(pyridin-2-yl)amides can be achieved in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), under mild and metal-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The compound may inhibit or activate specific signaling pathways, resulting in its therapeutic effects.

Comparison with Similar Compounds

N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13-6-5-9-21-11-14(19-16(13)21)10-15(22)20-17(12-18)7-3-2-4-8-17/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFROBOOTEBBDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CC(=O)NC3(CCCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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